K-Ras(G12C) inhibitor 9

Descripción

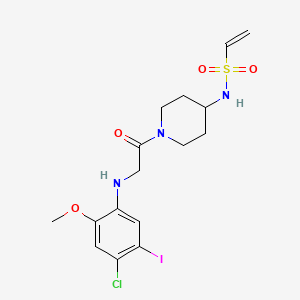

Structure

3D Structure

Propiedades

IUPAC Name |

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSBCDCZNBNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClIN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Allosteric Binding Pocket of K-Ras(G12C) Inhibitor 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric binding pocket of the Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) G12C mutant and the mechanism of action of its covalent inhibitor, compound 9. This document details the structural basis of inhibition, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to K-Ras(G12C) as a Therapeutic Target

The K-Ras protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell growth, division, and survival.[1][2][3] It cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumor progression.[5][6] The G12C mutation, where glycine at position 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer.[7] This mutation introduces a reactive cysteine residue that has become a key target for a new class of covalent inhibitors.[7][8]

These inhibitors function by irreversibly binding to the mutant cysteine 12, locking the K-Ras(G12C) protein in an inactive, GDP-bound conformation.[7][8] This allosteric inhibition prevents the interaction of K-Ras with its downstream effector proteins, thereby blocking pro-proliferative signaling.[7][9]

The Allosteric Switch-II Pocket (S-IIP)

A seminal discovery by Shokat and colleagues revealed a previously uncharacterized allosteric pocket on the surface of K-Ras(G12C), termed the Switch-II Pocket (S-IIP).[5][7][10] This pocket is located beneath the effector-binding Switch-II region and is not apparent in the active, GTP-bound state of the protein.[7][9] The formation of this pocket is a dynamic process, and it becomes accessible for inhibitor binding when K-Ras(G12C) is in the GDP-bound state.[10]

Inhibitor 9, an acrylamide-based electrophile, was developed to target this pocket.[8] Crystallographic studies have shown that upon binding, the inhibitor forms a covalent bond with the thiol group of the mutant Cys12.[7] This covalent modification disrupts the conformations of both Switch-I and Switch-II regions, which are critical for effector protein binding (e.g., Raf kinases) and for the interaction with guanine nucleotide exchange factors (GEFs) that promote the exchange of GDP for GTP.[7][9] By locking K-Ras(G12C) in the inactive state, these inhibitors effectively shut down its oncogenic signaling.

Quantitative Data for K-Ras(G12C) Inhibitors

The following table summarizes key quantitative data for K-Ras(G12C) inhibitor 9 and provides a comparison with the clinically approved inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849), to offer a broader context of inhibitor potency.

| Inhibitor | Parameter | Value | Cell Line/Conditions | Reference |

| Inhibitor 9 | Adduct Formation | 100% | 10 µM, 24 hours, in vitro | [2][3] |

| Kd | 92 µM | in vitro | [1] | |

| IC50 | 39.56 µM | H2122 (NSCLC), 72 hours | [1] | |

| IC50 | 66.02 µM | H358 (NSCLC), 72 hours | [1] | |

| IC50 | 59.33 µM | H460 (NSCLC), 72 hours | [1] | |

| Binding Affinity | -5.41 kcal/mol | K-Ras(G12C) protein | [1] | |

| Sotorasib (AMG510) | IC50 (p-ERK) | 8.88 nM | in vitro nucleotide exchange assay | [11][12] |

| Adagrasib (MRTX849) | IC50 (Cell Viability) | < 100 nM | Multiple K-Ras(G12C) mutant cell lines (3D assay) | [13] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize K-Ras(G12C) inhibitors.

Mass Spectrometry for Covalent Adduct Formation

This assay directly measures the extent and rate of covalent bond formation between the inhibitor and the Cys12 residue of K-Ras(G12C).

Protocol:

-

Purified recombinant K-Ras(G12C) protein is incubated with the inhibitor at a specific concentration and for a defined period.

-

The reaction is quenched, and the protein sample is analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectra of the intact protein are analyzed to determine the percentage of the protein that has been modified by the inhibitor, as indicated by a mass shift corresponding to the molecular weight of the inhibitor.

-

For kinetic analysis (kinact/KI), the rate of modification (kobs) is measured at different inhibitor concentrations.

Nucleotide Exchange Assays

These assays measure the inhibitor's effect on the exchange of GDP for GTP, a critical step in K-Ras activation. A common method is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.

Protocol:

-

Recombinant K-Ras(G12C) protein is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).

-

The inhibitor is incubated with the GDP-loaded K-Ras(G12C).

-

A guanine nucleotide exchange factor (e.g., SOS1) and an excess of a non-hydrolyzable GTP analog (e.g., GTPγS) are added to initiate the nucleotide exchange reaction.

-

The displacement of the fluorescent GDP analog by GTPγS leads to a change in the fluorescence signal, which is monitored over time using a plate reader.

-

The rate of nucleotide exchange in the presence of the inhibitor is compared to a control without the inhibitor to determine the inhibitory activity (IC50).

Cellular Viability Assays

These assays assess the effect of the inhibitor on the proliferation and survival of cancer cell lines harboring the K-Ras(G12C) mutation. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Protocol:

-

K-Ras(G12C) mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the inhibitor.

-

After a specific incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

The luminescence is measured using a luminometer.

-

The data is normalized to untreated controls, and the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability) is calculated.

Western Blot for Downstream Signaling

This technique is used to determine if the inhibitor blocks the K-Ras signaling pathway within the cell by measuring the phosphorylation status of downstream effector proteins like ERK.

Protocol:

-

K-Ras(G12C) mutant cells are treated with the inhibitor for a specified time.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are then added.

-

A chemiluminescent substrate is applied, and the resulting signal is captured on an imaging system.

-

The level of p-ERK is normalized to the level of total ERK to determine the extent of pathway inhibition.

Visualizations

The following diagrams illustrate the K-Ras signaling pathway and a general experimental workflow for the characterization of K-Ras(G12C) inhibitors.

Caption: K-Ras(G12C) Signaling Pathway and Point of Inhibition.

Caption: Workflow for K-Ras(G12C) Inhibitor Characterization.

Conclusion

The discovery of the allosteric Switch-II pocket in K-Ras(G12C) has been a landmark achievement in oncology drug discovery, transforming a previously "undruggable" target into a tractable one. Inhibitor 9 represents an early example of the successful structure-based design of covalent molecules that exploit the unique reactivity of the Cys12 mutant. By irreversibly binding to this allosteric site, these inhibitors lock K-Ras(G12C) in an inactive conformation, providing a powerful mechanism to block its oncogenic signaling. The experimental protocols and data presented in this guide offer a foundational understanding for researchers engaged in the ongoing development of next-generation K-Ras inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Predicting Response to KRAS G12C Inhibitors in NSCLC - The ASCO Post [ascopost.com]

- 10. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

Covalent Modification of Cysteine-12 by K-Ras(G12C) Inhibitor 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the covalent modification of the cysteine-12 residue in the K-Ras(G12C) mutant protein by small molecule inhibitors. While this guide focuses on the principles and methodologies relevant to K-Ras(G12C) inhibitor 9, quantitative data and detailed protocols for the well-characterized inhibitors Adagrasib (MRTX849) and Sotorasib (AMG510) are used as illustrative examples due to the limited availability of specific data for inhibitor 9. These compounds share the same mechanism of action, irreversibly binding to Cys12 and locking the oncoprotein in an inactive state.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, creates a druggable pocket that has been successfully targeted by a new class of covalent inhibitors. These inhibitors form an irreversible bond with the mutant cysteine, leading to the allosteric inhibition of K-Ras(G12C) and the suppression of downstream oncogenic signaling. This guide details the biochemical and cellular characterization of these inhibitors, including quantitative binding and kinetic data, experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize key quantitative data for the well-characterized K-Ras(G12C) covalent inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG510), which serve as representative examples for understanding the properties of this compound.

Table 1: Biochemical Potency and Covalent Modification Kinetics

| Inhibitor | Target | Assay | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) | Reference |

| Adagrasib (MRTX849) | K-Ras(G12C) | LC-MS | 3.7 ± 0.5 | 0.13 ± 0.01 | 35,000 ± 300 | [1] |

| Sotorasib (AMG510) | K-Ras(G12C) | Stopped-flow fluorescence | >300 | - | 510 ± 75 | [2] |

| Sotorasib (AMG510) | K-Ras(G12C) | Coupled Nucleotide Exchange | - | - | 9,900 | [3] |

Note: The kinetic parameters for covalent inhibitors are crucial for understanding their efficiency. KI represents the initial reversible binding affinity, kinact is the rate of covalent bond formation, and the ratio kinact/KI is the second-order rate constant that measures the overall covalent modification efficiency.

Table 2: Cellular Activity of K-Ras(G12C) Inhibitors

| Inhibitor | Cell Line | Mutation | Assay | IC50 (nM) | Reference |

| Adagrasib (MRTX849) | MIA PaCa-2 | K-Ras(G12C) | Cell Viability (2D) | 10 - 973 | [4] |

| Adagrasib (MRTX849) | H358 | K-Ras(G12C) | pERK Inhibition | single-digit nM | [4] |

| Sotorasib (AMG510) | MIA PaCa-2 | K-Ras(G12C) | Cell Viability (72h) | 5 | [3] |

| Sotorasib (AMG510) | H358 | K-Ras(G12C) | pERK Inhibition (2h) | 70 | [3] |

| KRAS inhibitor-9 | H2122 | K-Ras(G12C) | Cell Viability (72h) | 39,560 | [5] |

| KRAS inhibitor-9 | H358 | K-Ras(G12C) | Cell Viability (72h) | 66,020 | [5] |

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition in vitro. These values can vary depending on the cell line and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.

Mass Spectrometry for Confirmation of Covalent Modification

This protocol is designed to confirm the covalent binding of an inhibitor to K-Ras(G12C) and determine the stoichiometry of the modification.

a. Sample Preparation:

-

Incubate purified recombinant K-Ras(G12C) protein (typically 5-10 µM) with a molar excess of the covalent inhibitor (e.g., 10-50 µM) in an appropriate buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2) at room temperature for a defined period (e.g., 1-24 hours).

-

Include a vehicle control (e.g., DMSO) under the same conditions.

-

Terminate the reaction by quenching with a reducing agent like DTT or by acidifying the solution (e.g., with 0.1% formic acid).

b. LC-MS Analysis:

-

Desalt the protein samples using a C4 ZipTip or a similar reversed-phase chromatography method.

-

Elute the protein directly into the mass spectrometer.

-

Perform intact protein analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire mass spectra over a defined m/z range.

-

Deconvolute the resulting multi-charged spectra to obtain the accurate mass of the unmodified and modified protein. The mass shift should correspond to the molecular weight of the inhibitor.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nucleotide Exchange

This assay measures the ability of an inhibitor to lock K-Ras(G12C) in the GDP-bound state by inhibiting the exchange for GTP.

a. Reagents:

-

Purified, GDP-loaded K-Ras(G12C) protein.

-

Guanine nucleotide exchange factor (GEF), such as SOS1.

-

Non-hydrolyzable GTP analog labeled with a FRET donor (e.g., Eu-GTP).

-

A fluorescently labeled RAF1-RBD (Ras Binding Domain) that binds to active, GTP-bound K-Ras, labeled with a FRET acceptor (e.g., APC).

b. Protocol:

-

In a 384-well plate, add the K-Ras(G12C) inhibitor at various concentrations.

-

Add GDP-loaded K-Ras(G12C) and incubate to allow for covalent modification.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and Eu-GTP.

-

Incubate to allow for nucleotide exchange.

-

Add the APC-labeled RAF1-RBD.

-

Incubate to allow for binding of RAF1-RBD to GTP-loaded K-Ras(G12C).

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of nucleotide exchange.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability of cancer cell lines harboring the K-Ras(G12C) mutation.

a. Cell Culture:

-

Plate K-Ras(G12C) mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Include a wild-type K-Ras cell line as a negative control.

b. Treatment:

-

Treat the cells with a serial dilution of the K-Ras(G12C) inhibitor. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

c. Measurement:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of viable cells against the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

K-Ras Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical K-Ras signaling pathway and the mechanism of action for covalent K-Ras(G12C) inhibitors.

References

K-Ras(G12C) Inhibitor 9: A Deep Dive into its Impact on GTP/GDP Binding and Oncogenic Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of K-Ras(G12C) inhibitor 9, focusing on its mechanism of action at the core of cellular signaling: the binding of GTP and GDP to the K-Ras oncoprotein. Through a detailed examination of its biochemical effects, experimental methodologies, and the broader signaling context, this document serves as a critical resource for professionals engaged in cancer research and the development of targeted therapies.

Executive Summary

The K-Ras protein is a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state, regulating critical cellular processes such as proliferation, differentiation, and survival. The G12C mutation in K-Ras impairs its ability to hydrolyze GTP, leading to its constitutive activation and driving the growth of numerous cancers. This compound is an allosteric, irreversible inhibitor that covalently targets the mutant cysteine at position 12. By binding to the GDP-bound state of K-Ras(G12C), the inhibitor locks the protein in its inactive conformation, preventing the exchange of GDP for GTP and thereby abrogating downstream oncogenic signaling. This guide delves into the quantitative effects of this inhibition, the experimental methods used to measure it, and the signaling pathways it modulates.

Mechanism of Action: Allosteric Trapping of the Inactive State

This compound is a member of a class of acrylamide-based electrophilic compounds that exhibit high selectivity for the G12C mutant of K-Ras.[1] Its mechanism of action is centered on the irreversible covalent modification of the Cys12 residue, which is only accessible in the GDP-bound, or "off," state of the protein.

This covalent binding occurs in a previously unrecognized allosteric site known as the Switch-II pocket (S-IIP).[2] The binding of inhibitor 9 to this pocket induces a conformational change that disrupts the nearby Switch-I and Switch-II regions, which are critical for effector protein binding (e.g., Raf kinases).[2] This disruption has two major consequences:

-

Inhibition of Nucleotide Exchange: The inhibitor-bound K-Ras(G12C) is trapped in its inactive GDP-bound state, sterically and allosterically hindering the interaction with guanine nucleotide exchange factors (GEFs) like SOS1.[3] This prevents the exchange of GDP for GTP, which is a prerequisite for K-Ras activation.

-

Altered Nucleotide Affinity: The binding of the inhibitor subverts the native nucleotide preference of K-Ras(G12C), favoring the binding of GDP over GTP.[2] This further stabilizes the inactive state of the oncoprotein.

The overall effect is a significant reduction in the population of active, GTP-bound K-Ras(G12C), leading to the suppression of downstream pro-proliferative signaling pathways.

Quantitative Analysis of Inhibitor 9's Effects

While the seminal paper by Ostrem et al. focused on analogues for detailed quantitative nucleotide affinity studies, subsequent characterization and commercial availability of a compound identified as "KRAS inhibitor-9" provide quantitative insights into its potency. It is important to note that while this is widely understood to be the same compound, direct head-to-head confirmatory data in the primary literature is sparse.

Table 1: Biochemical and Cellular Potency of KRAS inhibitor-9

| Parameter | Value | Cell Line/System | Comments | Source |

| Binding Affinity (Kd) | 92 μM | Purified K-Ras protein | Represents the equilibrium dissociation constant. | [4] |

| IC50 (Cell Viability) | 39.56 μM | H2122 (NSCLC) | Half-maximal inhibitory concentration after 72 hours of treatment. | [4] |

| 66.02 μM | H358 (NSCLC) | Half-maximal inhibitory concentration after 72 hours of treatment. | [4] | |

| 55.73 μM | H460 (NSCLC) | Half-maximal inhibitory concentration after 72 hours of treatment. | [4] | |

| Protein Modification | ~99% | Purified K-Ras(G12C) | Percentage of protein covalently modified after 24 hours with 10 μM inhibitor. | [2] |

Experimental Protocols

The characterization of K-Ras(G12C) inhibitors relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Nucleotide Exchange Assay (Fluorescence Polarization-Based)

This assay measures the ability of an inhibitor to prevent the exchange of a fluorescently labeled GDP analogue (e.g., BODIPY-GDP) for unlabeled GTP.

Materials:

-

Purified, recombinant K-Ras(G12C) protein

-

BODIPY-FL-GDP

-

Guanosine triphosphate (GTP)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound

-

384-well, low-volume, black, round-bottom plates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Protein-Nucleotide Loading: Incubate purified K-Ras(G12C) with a 5-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA at room temperature for 1 hour to facilitate nucleotide exchange.

-

Removal of Excess Nucleotide: Quench the exchange reaction by adding MgCl2 to a final concentration of 20 mM. Remove unbound BODIPY-FL-GDP using a desalting column (e.g., Zeba Spin Desalting Columns).

-

Inhibitor Incubation: In a 384-well plate, add 10 µL of BODIPY-GDP-loaded K-Ras(G12C) (e.g., at 200 nM) to each well.

-

Add 1 µL of this compound at various concentrations (typically a 10-point serial dilution). For a negative control, add 1 µL of DMSO.

-

Incubate the plate at room temperature for a predefined period (e.g., 30-60 minutes) to allow for inhibitor binding.

-

Initiation of Nucleotide Exchange: Add 10 µL of a GTP/EDTA solution (e.g., 2 mM GTP and 20 mM EDTA in assay buffer) to each well to initiate the exchange of BODIPY-GDP for GTP.

-

Signal Detection: Immediately begin monitoring the fluorescence polarization signal every 1-2 minutes for 60-90 minutes.

-

Data Analysis: The displacement of the larger, protein-bound BODIPY-GDP with the small, free fluorescent nucleotide results in a decrease in fluorescence polarization. The rate of this decrease is indicative of the nucleotide exchange rate. Plot the initial rates of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format is well-suited for high-throughput screening and measures the interaction of activated K-Ras(G12C) with a downstream effector protein.

Materials:

-

Purified, recombinant His-tagged K-Ras(G12C) protein

-

Purified, recombinant GST-tagged Raf-RBD (Ras Binding Domain)

-

Europium-labeled anti-His antibody (Donor)

-

Allophycocyanin (APC)-labeled anti-GST antibody (Acceptor)

-

GTPγS (a non-hydrolyzable GTP analog)

-

Assay Buffer

-

This compound

-

384-well, low-volume, white plates

-

TR-FRET compatible microplate reader

Procedure:

-

Inhibitor Incubation: In a 384-well plate, add K-Ras(G12C) protein and this compound at various concentrations. Incubate for 30-60 minutes at room temperature.

-

Activation of K-Ras: Add GTPγS to the wells to a final concentration that promotes nucleotide exchange and activation of K-Ras(G12C).

-

Effector Protein Binding: Add GST-tagged Raf-RBD to the wells.

-

Antibody Addition: Add the Europium-labeled anti-His antibody and the APC-labeled anti-GST antibody.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for the binding events to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET reader, exciting at 340 nm and measuring emission at 615 nm (Europium) and 665 nm (APC).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Inhibition of K-Ras(G12C) activation will prevent its binding to Raf-RBD, leading to a decrease in the TR-FRET signal. Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: The K-Ras signaling pathway and the mechanism of inhibitor 9.

Caption: Workflow of a fluorescence polarization-based nucleotide exchange assay.

Caption: Logical relationship of inhibitor 9's effect on the K-Ras nucleotide cycle.

Conclusion and Future Directions

This compound represents a landmark achievement in the quest to drug the previously "undruggable" K-Ras oncoprotein. Its mechanism of trapping the inactive, GDP-bound state through covalent modification of the mutant cysteine provides a powerful and selective means of inhibiting oncogenic signaling. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued evaluation of this and other K-Ras inhibitors.

Future research will likely focus on several key areas:

-

Overcoming Resistance: Understanding and circumventing the mechanisms of acquired resistance to K-Ras(G12C) inhibitors is a critical priority.

-

Combination Therapies: Exploring synergistic combinations of K-Ras(G12C) inhibitors with other targeted agents or immunotherapies holds significant promise.

-

Targeting Other K-Ras Mutants: The principles learned from the development of G12C inhibitors are being applied to the design of inhibitors for other prevalent K-Ras mutations, such as G12D and G12V.

The continued investigation into the intricate interplay between K-Ras, its nucleotide binding, and the effects of targeted inhibitors will undoubtedly pave the way for more effective and durable cancer therapies.

References

- 1. interpriseusa.com [interpriseusa.com]

- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Downstream Signaling Pathways Affected by K-Ras(G12C) Inhibitor 9 (Adagrasib/MRTX849): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is replaced by cysteine (G12C), has been a particularly challenging target for therapeutic intervention. K-Ras(G12C) inhibitor 9, also known as Adagrasib (MRTX849), is a potent and selective covalent inhibitor that irreversibly binds to the mutant cysteine 12 of KRAS G12C. This binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions that are critical for tumor cell proliferation and survival. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by Adagrasib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Mechanism of Action

Adagrasib is an allosteric inhibitor that selectively targets the KRAS G12C mutant protein.[1] In its normal function, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular processes. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and aberrant activation of downstream signaling cascades. Adagrasib counters this by covalently binding to the cysteine residue of the G12C mutant, trapping the oncoprotein in its inactive GDP-bound conformation. This action effectively blocks the signal transduction through key oncogenic pathways.

Core Signaling Pathways Modulated by Adagrasib

The primary downstream signaling cascades affected by the inhibition of K-Ras(G12C) are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are central to cell proliferation, survival, and differentiation.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that is often hyperactivated in KRAS-mutant cancers. Inhibition of K-Ras(G12C) by Adagrasib leads to a significant reduction in the phosphorylation and activation of key components of this pathway, including RAF, MEK, and ERK. This ultimately results in decreased cell proliferation and tumor growth.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical downstream effector of RAS signaling, playing a vital role in cell survival, growth, and metabolism. While the effect of Adagrasib on the PI3K/AKT/mTOR pathway can be more subtle compared to the MAPK/ERK pathway, its inhibition contributes to the overall anti-tumor activity. Adagrasib has been shown to inhibit the phosphorylation of downstream targets such as the ribosomal protein S6 (S6).[2]

Quantitative Data on Downstream Signaling Inhibition

The following tables summarize the quantitative effects of Adagrasib (MRTX849) on cell viability and downstream signaling pathways in various K-Ras(G12C) mutant cancer cell lines.

| Cell Line (Cancer Type) | IC50 (nM) - 2D Cell Viability | IC50 (nM) - 3D Spheroid Viability |

| MIA PaCa-2 (Pancreatic) | 10 | 0.2 |

| H1373 (Lung) | - | - |

| H358 (Lung) | 10 | 1042 |

| H2122 (Lung) | 973 | - |

| SW1573 (Lung) | - | - |

| H2030 (Lung) | - | - |

| KYSE-410 (Esophageal) | - | - |

Data sourced from Selleck Chemicals product information.

| Downstream Effector | Cell Line | Treatment Condition | Observed Effect | Reference |

| p-ERK1/2 | H358 xenograft | 10, 30, 100 mg/kg single dose | Dose-dependent inhibition at 6 hours | [2] |

| p-S6 (S235/236) | H358 xenograft | 10, 30, 100 mg/kg single dose | Dose-dependent inhibition at 6 hours | [2] |

| p-ERK1/2 | MIA PaCa-2 | 100 nM MRTX849 | Inhibition observed from 1 to 72 hours | [2] |

| Active RAS | MIA PaCa-2 | 24 hours with MRTX849 | Reduction in RAS-GTP abundance | [2] |

Signaling Pathway and Experimental Workflow Diagrams

K-Ras(G12C) Downstream Signaling Pathways

Caption: Downstream signaling from K-Ras(G12C) and the point of inhibition by Adagrasib.

Experimental Workflow: Western Blot for Pathway Analysis

Caption: A typical workflow for analyzing downstream signaling proteins by Western blot.

Experimental Workflow: Immunoprecipitation for Protein-Protein Interactions

References

- 1. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of K-Ras(G12C) in Tumorigenesis with Inhibitor 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the K-Ras(G12C) mutation in cancer development and the mechanism of a specific covalent inhibitor, referred to as inhibitor 9. This document details the experimental protocols to assess the inhibitor's efficacy and outlines the key signaling pathways involved.

Introduction: The Challenge of Targeting K-Ras(G12C)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, playing a critical role in tumor initiation and progression. The K-Ras protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[1] Mutations in KRAS, particularly at codon 12, impair its intrinsic GTPase activity, leading to a constitutively active state and uncontrolled cell signaling.

The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common KRAS alteration found in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. For many years, K-Ras was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets on its surface. However, the discovery of a novel allosteric pocket on the K-Ras(G12C) mutant protein has enabled the development of covalent inhibitors that specifically target the mutant cysteine.[2][3]

"K-Ras(G12C) inhibitor 9" belongs to a class of small molecules that irreversibly and allosterically bind to the GDP-bound state of K-Ras(G12C).[4] This covalent modification locks the oncoprotein in an inactive conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[2][3]

Quantitative Data: In Vitro Efficacy of a K-Ras(G12C) Inhibitor

The following tables summarize the in vitro efficacy of a representative K-Ras(G12C) inhibitor from the same class as inhibitor 9, referred to as compound 12 in the foundational study by Ostrem et al., 2013.[2]

Table 1: Cell Viability in K-Ras(G12C) Mutant and Wild-Type Cell Lines

| Cell Line | K-Ras Status | % Viability (relative to DMSO control) at 10 µM inhibitor concentration |

| H1792 | G12C | ~50% |

| H358 | G12C | ~60% |

| H23 | G12C | ~70% |

| Calu-1 | G12C | ~75% |

| H1437 | Wild-Type | ~100% |

| H1299 | Wild-Type | ~100% |

| A549 | G12S | ~100% |

Data is approximated from graphical representations in Ostrem et al., Nature, 2013.[2]

Table 2: Apoptosis Induction in K-Ras(G12C) Mutant and Wild-Type Cell Lines

| Cell Line | K-Ras Status | Fold Increase in Apoptosis (relative to DMSO control) at 10 µM inhibitor concentration |

| H1792 | G12C | ~3.5 |

| H358 | G12C | ~3.0 |

| H23 | G12C | ~2.5 |

| Calu-1 | G12C | ~2.0 |

| H1437 | Wild-Type | ~1.0 |

| H1299 | Wild-Type | ~1.0 |

| A549 | G12S | ~1.0 |

Data is approximated from graphical representations in Ostrem et al., Nature, 2013.[2]

Signaling Pathways and Experimental Workflows

K-Ras(G12C) Downstream Signaling Pathway

The constitutively active K-Ras(G12C) mutant primarily signals through the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation. Inhibitor 9, by locking K-Ras(G12C) in an inactive state, blocks these downstream signaling cascades.

Caption: K-Ras(G12C) signaling pathway and the mechanism of inhibitor 9.

Experimental Workflow: Assessing Inhibitor Efficacy

A typical workflow to evaluate the efficacy of a K-Ras(G12C) inhibitor involves a series of in vitro and in vivo experiments.

Caption: General experimental workflow for evaluating a K-Ras(G12C) inhibitor.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

K-Ras(G12C) mutant and wild-type cell lines

-

Complete cell culture medium

-

96-well plates

-

Inhibitor 9 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Inhibitor 9 in complete medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of Inhibitor 9 or vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

K-Ras Activation (Raf-RBD Pulldown) Assay

This assay is used to specifically pull down the active, GTP-bound form of K-Ras to assess the inhibitory effect of a compound on K-Ras activation.

Materials:

-

Cell lysates from cells treated with Inhibitor 9 or vehicle control

-

Raf1-RBD (Ras Binding Domain) agarose beads

-

Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)

-

GTPγS and GDP for positive and negative controls

-

SDS-PAGE sample buffer

-

Anti-K-Ras antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Lyse the treated cells in ice-cold Lysis/Wash Buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatants.

-

Incubate 500 µg to 1 mg of protein lysate with Raf1-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

For controls, preload separate lysate aliquots with GTPγS (non-hydrolyzable GTP analog, positive control) or GDP (negative control) before adding the beads.

-

Wash the beads three times with ice-cold Lysis/Wash Buffer.

-

After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes and centrifuge to pellet the beads.

-

Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-K-Ras antibody to detect the amount of active K-Ras pulled down.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358)

-

Matrigel (optional)

-

Inhibitor 9 formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 million K-Ras(G12C) mutant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Inhibitor 9 or vehicle control to the respective groups daily via oral gavage. The dosage and formulation should be determined from prior pharmacokinetic and tolerability studies.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (due to tumor size limits or a predefined study duration), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

The development of covalent inhibitors targeting the K-Ras(G12C) mutation represents a significant advancement in the treatment of KRAS-mutant cancers. Inhibitor 9 and its analogs demonstrate a clear mechanism of action by locking the oncoprotein in an inactive state, leading to the suppression of downstream oncogenic signaling and a reduction in cancer cell viability. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the efficacy of such inhibitors and further unravel the complexities of K-Ras-driven tumorigenesis. Continued research in this area holds the promise of developing more effective and durable therapies for patients with K-Ras(G12C)-mutant tumors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions [ideas.repec.org]

Methodological & Application

Application Notes and Protocols for K-Ras(G12C) Inhibitor 9 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-Ras is a member of the Ras family of small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, a substitution of glycine for cysteine at codon 12, results in a constitutively active K-Ras protein, leading to uncontrolled cell growth. K-Ras(G12C) inhibitor 9 is an allosteric inhibitor that irreversibly binds to the mutant cysteine in K-Ras(G12C), locking the protein in its inactive, GDP-bound state.[1][2] This action blocks downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT cascades, ultimately leading to decreased cell viability and induction of apoptosis in K-Ras(G12C)-mutant cancer cells.[2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay Type | Reference |

| IC50 | A549 (Human lung carcinoma, KRAS G12S) | 5.2 µM | MTT Assay (72 hr) | [1] |

| IC50 | MRC5 (Human lung fibroblast) | 10.3 µM | MTT Assay (72 hr) | [1] |

Note: While A549 cells are widely cited in KRAS studies, the specific sub-line in this cited experiment harbors a G12S mutation, not G12C. However, the data is presented for context. Assays should be performed in validated K-Ras(G12C) mutant cell lines for accurate characterization.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

K-Ras(G12C) mutant and wild-type cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Analysis of Downstream Signaling (Western Blot for p-ERK)

This protocol is to assess the inhibitory effect of this compound on the MAPK signaling pathway by measuring the phosphorylation of ERK.

Materials:

-

K-Ras(G12C) mutant cell lines

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 overnight at 4°C. A loading control like GAPDH should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry.

Materials:

-

K-Ras(G12C) mutant cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 48-72 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Caption: K-Ras(G12C) Signaling Pathway and Point of Inhibition.

Caption: Workflow for Cell Viability (MTT) Assay.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate K-Ras(G12C) Inhibitor Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key target for novel cancer therapeutics. The development of covalent inhibitors that specifically target the mutant cysteine has heralded a new era in precision oncology. This document provides detailed application notes and protocols for a suite of cell-based assays to robustly evaluate the efficacy of K-Ras(G12C) inhibitors. These assays are designed to assess the impact of inhibitors on cell viability, downstream signaling pathways, and direct target engagement within a cellular context.

Data Presentation: Inhibitor Potency in K-Ras(G12C) Mutant Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for two prominent K-Ras(G12C) inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849), across a panel of human cancer cell lines harboring the K-Ras(G12C) mutation. This data provides a quantitative comparison of inhibitor potency in different cellular contexts.

Table 1: IC50 Values of Sotorasib (AMG510) in K-Ras(G12C) Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | 6 | [1] |

| MIA PaCa-2 | Pancreatic Cancer | 9 | [1] |

| NCI-H23 | Non-Small Cell Lung Cancer | 690.4 | [1] |

| SW1573 | Non-Small Cell Lung Cancer | >1000 | [2] |

Table 2: IC50 Values of Adagrasib (MRTX849) in K-Ras(G12C) Mutant Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | ~10-100 | [2] |

| MIA PaCa-2 | Pancreatic Cancer | ~10-100 | [2] |

| H23 | Non-Small Cell Lung Cancer | 30 | [3] |

| SW1573 | Non-Small Cell Lung Cancer | 64 | [3] |

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of K-Ras(G12C) inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflow for their evaluation.

Experimental Protocols

Herein are detailed protocols for key cell-based assays to determine the efficacy of K-Ras(G12C) inhibitors.

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

K-Ras(G12C) inhibitor

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of the K-Ras(G12C) inhibitor in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

ATP Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of pERK and Total ERK

This protocol is used to assess the inhibition of the downstream MAPK signaling pathway by measuring the phosphorylation status of ERK1/2.

Materials:

-

K-Ras(G12C) mutant cell line

-

Complete cell culture medium

-

K-Ras(G12C) inhibitor and DMSO

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x) with β-mercaptoethanol

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2).

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the K-Ras(G12C) inhibitor at various concentrations or for a time course. Include a vehicle control.

-

After treatment, wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and incubate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

To probe for total ERK, the membrane can be stripped and re-probed with the total ERK antibody, following steps 5 and 6.

-

Quantify the band intensities using image analysis software and normalize the pERK signal to the total ERK signal.

-

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

K-Ras(G12C) mutant cell line

-

Complete cell culture medium

-

K-Ras(G12C) inhibitor and DMSO

-

PCR tubes or 96-well PCR plate

-

Thermocycler

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)

-

Centrifuge

-

Reagents and equipment for Western blotting (as described in Protocol 2) or ELISA for K-Ras.

Procedure:

-

Cell Treatment:

-

Culture K-Ras(G12C) mutant cells to a high density.

-

Harvest the cells and resuspend them in a small volume of culture medium.

-

Treat the cell suspension with the K-Ras(G12C) inhibitor or vehicle control at the desired concentration for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes. Include an unheated control sample.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Analysis of Soluble K-Ras:

-

Determine the amount of soluble K-Ras in the supernatant at each temperature point using Western blotting (as described in Protocol 2, using an anti-K-Ras antibody) or a K-Ras specific ELISA.

-

-

Data Analysis:

-

Quantify the amount of soluble K-Ras at each temperature and normalize it to the amount in the unheated control sample for both inhibitor-treated and vehicle-treated conditions.

-

Plot the percentage of soluble K-Ras against the temperature for both conditions.

-

The binding of the inhibitor will result in a shift of the melting curve to higher temperatures. The magnitude of this thermal shift is an indicator of target engagement.

-

References

Application Notes and Protocols for Cell Viability Assays with K-Ras(G12C) Inhibitor 9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for assessing the efficacy of K-Ras(G12C) inhibitor 9 using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Introduction to K-Ras(G12C) and Inhibitor 9

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a crucial GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth and proliferation.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, results in a constitutively active K-Ras protein, leading to uncontrolled cell division and tumor growth.[1][2]

This compound is an allosteric and irreversible inhibitor that specifically targets the mutant cysteine in K-Ras(G12C).[1][3] It binds to the inactive, GDP-bound state of the protein, trapping it in this conformation and preventing its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[2] This targeted action leads to decreased cell viability and increased apoptosis in cancer cell lines harboring the K-Ras(G12C) mutation.[3][4]

Principles of Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[5]

CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for quantifying ATP, which is an indicator of metabolically active cells.[6][7] The assay reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[7] This luminescent signal is a measure of the number of viable cells in culture.[6]

K-Ras Signaling Pathway and Inhibitor Action

Caption: K-Ras signaling pathway and the mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of this compound

| Cell Line | Cancer Type | K-Ras Mutation Status | Assay | IC50 (µM) |

| NCI-H23 | Non-Small Cell Lung Cancer | G12C | MTT | 3 |

| Further cell line data to be populated here as it becomes available. |

Note: The IC50 value for NCI-H23 cells was determined after 72 hours of incubation with the inhibitor.[8]

Experimental Protocols

MTT Assay Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

-

This compound

-

K-Ras(G12C) mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Workflow:

References

- 1. caymanchem.com [caymanchem.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Raf | TargetMol [targetmol.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. 2. Cell viability assay [bio-protocol.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Apoptosis Assays Following K-Ras(G12C) Inhibitor 9 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS gene are among the most common drivers of cancer. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, has been a focus of targeted therapy development. K-Ras(G12C) inhibitor 9 is a small molecule designed to irreversibly bind to the mutant cysteine, locking the K-Ras protein in an inactive, GDP-bound state.[1] This inhibition disrupts downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[2] Consequently, treatment with K-Ras(G12C) inhibitors can lead to cell cycle arrest and induction of apoptosis.

These application notes provide detailed protocols for assessing apoptosis in cancer cell lines treated with this compound, focusing on two widely used methods: the Caspase-3/7 activity assay and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Data Presentation

Due to the limited publicly available quantitative data specifically for this compound, the following tables present representative data from studies on other well-characterized K-Ras(G12C) inhibitors, such as sotorasib and adagrasib. This data illustrates the expected outcomes of apoptosis assays following the inhibition of the K-Ras(G12C) oncoprotein.

Table 1: Representative Caspase-3/7 Activity in K-Ras(G12C) Mutant Cancer Cell Lines

| Cell Line | Treatment (24 hours) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |

| H358 (NSCLC) | Vehicle (DMSO) | 1.0 |

| K-Ras(G12C) Inhibitor (e.g., Sotorasib, 1 µM) | 3.5 - 5.0[3][4] | |

| MIA PaCa-2 (Pancreatic) | Vehicle (DMSO) | 1.0 |

| K-Ras(G12C) Inhibitor (e.g., Sotorasib, 1 µM) | 2.5 - 4.0[5] | |

| SW1573 (NSCLC) | Vehicle (DMSO) | 1.0 |

| K-Ras(G12C) Inhibitor (e.g., Sotorasib, 1 µM) | 1.5 - 2.5[4] |

Note: Data is representative and compiled from studies using various K-Ras(G12C) inhibitors. The magnitude of the effect can vary depending on the cell line, inhibitor concentration, and treatment duration.

Table 2: Representative TUNEL Assay Results in K-Ras(G12C) Mutant Xenograft Tumors

| Treatment Group | Percentage of TUNEL-Positive Cells (Mean ± SD) |

| Vehicle Control | 2.5 ± 0.8% |

| K-Ras(G12C) Inhibitor (e.g., Adagrasib, 100 mg/kg, daily) | 15.7 ± 3.2% |

Note: This data is illustrative and based on typical results observed in preclinical xenograft models treated with K-Ras(G12C) inhibitors. Actual results may vary.

Signaling Pathways and Experimental Workflow

K-Ras(G12C) Downstream Signaling and Apoptosis Induction

Inhibition of the constitutively active K-Ras(G12C) protein blocks downstream signaling cascades that promote cell survival and proliferation. The diagram below illustrates the key pathways affected by this compound, leading to the induction of apoptosis.

Caption: K-Ras(G12C) signaling pathway and the mechanism of apoptosis induction by inhibitor 9.

Experimental Workflow for Apoptosis Assessment

The following diagram outlines the general workflow for conducting caspase-3/7 and TUNEL assays after treating cancer cells with this compound.

Caption: General experimental workflow for assessing apoptosis.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay

This protocol is adapted for a 96-well plate format using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).

Materials:

-

K-Ras(G12C) mutant cancer cell line (e.g., H358, MIA PaCa-2)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

White-walled 96-well plates suitable for luminescence readings

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a white-walled 96-well plate.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Carefully remove the medium from the wells and add 100 µL of the appropriate treatment or control medium.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.

-

-

Assay:

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature for at least 30 minutes before use.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells (medium + reagent only) from all other readings.

-

Calculate the fold change in caspase-3/7 activity by normalizing the luminescence of the treated wells to the average luminescence of the vehicle-treated control wells.

-

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol describes the detection of DNA fragmentation in adherent cells on coverslips using a fluorescence-based TUNEL assay kit.

Materials:

-

K-Ras(G12C) mutant cancer cell line

-

Complete cell culture medium

-

Sterile glass coverslips placed in a 24-well plate

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.25% Triton™ X-100 in PBS for permeabilization

-

TUNEL assay kit (containing TdT enzyme, fluorescently labeled dUTP, and reaction buffer)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Place sterile glass coverslips into the wells of a 24-well plate.

-

Seed K-Ras(G12C) mutant cells onto the coverslips at a density that will result in 50-70% confluency at the time of the assay.

-

Allow cells to attach overnight.

-

Treat the cells with this compound and vehicle control as described in the caspase-3/7 assay protocol.

-

Incubate for the desired duration.

-

-

Fixation and Permeabilization:

-

Carefully aspirate the medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[3]

-

Wash the cells twice with PBS.

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the reaction buffer containing the fluorescently labeled dUTP).

-

Add a sufficient volume of the TUNEL reaction mixture to each coverslip to cover the cells.

-

Incubate the coverslips in a humidified chamber for 60 minutes at 37°C, protected from light.[3]

-

-

Staining and Mounting:

-

Wash the coverslips twice with PBS.

-

Counterstain the nuclei by incubating with DAPI or Hoechst solution for 5-15 minutes at room temperature, protected from light.

-

Wash the coverslips twice with PBS.

-

Carefully mount the coverslips onto glass slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the slides using a fluorescence microscope with appropriate filters for the fluorophore used in the TUNEL reaction and the nuclear counterstain.

-

Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive), while all cell nuclei will be visible with the DAPI/Hoechst stain.

-

Quantify apoptosis by counting the number of TUNEL-positive cells and the total number of cells (DAPI/Hoechst-positive) in several random fields of view. Express the result as the percentage of TUNEL-positive cells.

-

References

- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRASG 12C ‐inhibitor‐based combination therapies for pancreatic cancer: insights from drug screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Validating K-Ras(G12C) Inhibitor Target Engagement Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing mass spectrometry-based proteomics to validate the target engagement of covalent inhibitors targeting the K-Ras(G12C) mutation, a critical oncogene in various cancers.

Introduction

The discovery of covalent inhibitors targeting the cysteine residue in the K-Ras(G12C) mutant protein has marked a significant advancement in cancer therapy for previously "undruggable" targets.[1] Validating that these inhibitors reach and bind to their intended target in a complex biological system is a critical step in drug development. Mass spectrometry (MS) has emerged as a powerful and precise tool for quantifying drug-target binding, elucidating mechanisms of action, and understanding dose-response relationships.[2][3][4]

This document outlines several MS-based workflows, including targeted proteomics and intact protein analysis, to quantify the engagement of K-Ras(G12C) by covalent inhibitors in both preclinical and clinical samples.

Key Mass Spectrometry-Based Approaches

Several mass spectrometry methodologies can be employed to measure K-Ras(G12C) target engagement. The choice of method often depends on the specific research question, sample type, and available instrumentation.

-

Targeted Proteomics: This approach focuses on the precise quantification of specific peptides from the target protein. For K-Ras(G12C), this typically involves monitoring the peptide containing the G12C mutation. By measuring the abundance of the unmodified (free) peptide versus the inhibitor-bound (adducted) peptide, a direct measure of target engagement can be obtained.[5][6] Techniques like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) offer high sensitivity and specificity.[2][4][5][6]

-

Intact Protein Analysis: This method involves analyzing the entire K-Ras(G12C) protein. A shift in the protein's mass corresponding to the mass of the inhibitor confirms covalent binding.[7] This approach provides a direct observation of the inhibitor-protein adduct and can inform on the stoichiometry of binding.[7]

-

Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can be used to assess the on-target engagement and off-target activities of covalent inhibitors in a native proteome context.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing mass spectrometry to assess K-Ras(G12C) inhibitor target engagement in various models.

Table 1: K-Ras(G12C) Protein Expression in Clinical Tumor Samples

| Sample Type | Number of Samples | Wild-Type RAS Expression (amol/µg) | RAS(G12C) Mutant Protein Expression (amol/µg) | Mass Spectrometry Method |

| Non-Small Cell Lung Cancer (NSCLC) Tumors | 32 | 622–2525 | - | FAIMS-PRM |

| NSCLC Tumors with known KRAS(G12C) mutation | 17 | - | 127–2012 | FAIMS-PRM |

Data from Chambers et al., Clinical Proteomics (2023).[2][3][4]